Cas no 2059966-64-0 (2-cyclopropyl-5H,6H,7H,8H-imidazo1,2-apyridine-3-carboxylic acid)

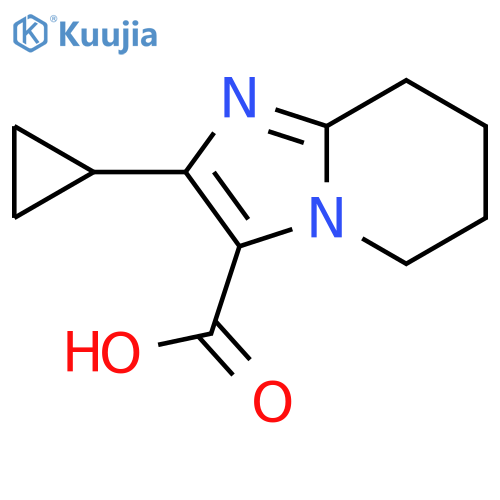

2059966-64-0 structure

商品名:2-cyclopropyl-5H,6H,7H,8H-imidazo1,2-apyridine-3-carboxylic acid

CAS番号:2059966-64-0

MF:C11H14N2O2

メガワット:206.241062641144

MDL:MFCD30498517

CID:5221910

PubChem ID:124505251

2-cyclopropyl-5H,6H,7H,8H-imidazo1,2-apyridine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- Imidazo[1,2-a]pyridine-3-carboxylic acid, 2-cyclopropyl-5,6,7,8-tetrahydro-

- 2-cyclopropyl-5H,6H,7H,8H-imidazo1,2-apyridine-3-carboxylic acid

-

- MDL: MFCD30498517

- インチ: 1S/C11H14N2O2/c14-11(15)10-9(7-4-5-7)12-8-3-1-2-6-13(8)10/h7H,1-6H2,(H,14,15)

- InChIKey: GIPWDVCMAQMKHW-UHFFFAOYSA-N

- ほほえんだ: C12=NC(C3CC3)=C(C(O)=O)N1CCCC2

2-cyclopropyl-5H,6H,7H,8H-imidazo1,2-apyridine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-336667-1.0g |

2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid |

2059966-64-0 | 95.0% | 1.0g |

$1414.0 | 2025-03-18 | |

| Enamine | EN300-336667-2.5g |

2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid |

2059966-64-0 | 95.0% | 2.5g |

$2771.0 | 2025-03-18 | |

| Enamine | EN300-336667-1g |

2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid |

2059966-64-0 | 1g |

$1414.0 | 2023-09-03 | ||

| Enamine | EN300-336667-0.1g |

2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid |

2059966-64-0 | 95.0% | 0.1g |

$1244.0 | 2025-03-18 | |

| Enamine | EN300-336667-5.0g |

2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid |

2059966-64-0 | 95.0% | 5.0g |

$4102.0 | 2025-03-18 | |

| Enamine | EN300-336667-0.25g |

2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid |

2059966-64-0 | 95.0% | 0.25g |

$1300.0 | 2025-03-18 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01056926-1g |

2-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid |

2059966-64-0 | 95% | 1g |

¥6951.0 | 2023-03-11 | |

| Enamine | EN300-336667-10g |

2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid |

2059966-64-0 | 10g |

$6082.0 | 2023-09-03 | ||

| Enamine | EN300-336667-0.05g |

2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid |

2059966-64-0 | 95.0% | 0.05g |

$1188.0 | 2025-03-18 | |

| Enamine | EN300-336667-10.0g |

2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid |

2059966-64-0 | 95.0% | 10.0g |

$6082.0 | 2025-03-18 |

2-cyclopropyl-5H,6H,7H,8H-imidazo1,2-apyridine-3-carboxylic acid 関連文献

-

1. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

2059966-64-0 (2-cyclopropyl-5H,6H,7H,8H-imidazo1,2-apyridine-3-carboxylic acid) 関連製品

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量